molecular formula C18H16N2O B12738128 10,10a-Dihydro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one CAS No. 88389-53-1

10,10a-Dihydro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one

Katalognummer: B12738128
CAS-Nummer: 88389-53-1
Molekulargewicht: 276.3 g/mol
InChI-Schlüssel: CEDIPGNYQNUMMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10,10a-Dihydro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10,10a-Dihydro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indenoquinoline Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Dimethylamino Group: This step may involve nucleophilic substitution reactions using dimethylamine.

    Reduction and Final Modifications: The final compound is obtained through reduction and other necessary modifications.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 10,10a-Dihydro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indenoquinoline Derivatives: Compounds with similar core structures but different substituents.

    Quinoline Derivatives: Compounds with a quinoline core structure.

    Aminoquinolines: Compounds with amino groups attached to the quinoline ring.

Uniqueness

10,10a-Dihydro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific structural features, such as the dimethylamino group and the indenoquinoline core. These features may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

88389-53-1

Molekularformel

C18H16N2O

Molekulargewicht

276.3 g/mol

IUPAC-Name

10-(dimethylamino)-10,10a-dihydroindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C18H16N2O/c1-20(2)17-13-9-5-6-10-14(13)19-16-11-7-3-4-8-12(11)18(21)15(16)17/h3-10,15,17H,1-2H3

InChI-Schlüssel

CEDIPGNYQNUMMC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1C2C(=NC3=CC=CC=C13)C4=CC=CC=C4C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.